molecular formula C7H12ClNO3 B2713249 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride CAS No. 2445792-60-7

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride

Cat. No.: B2713249
CAS No.: 2445792-60-7
M. Wt: 193.63
InChI Key: MEXOUYJVLSJXNE-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[34]octane-6-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H11NO3·HCl It is a spiro compound, characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically requires specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-6(10)5-1-2-7(11-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXOUYJVLSJXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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